molecular formula C14H11BrN4O B2640139 6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 89607-40-9

6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2640139
CAS No.: 89607-40-9
M. Wt: 331.173
InChI Key: VPLUTCSIJJHFIH-UHFFFAOYSA-N
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Description

6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative featuring a brominated aromatic ring at position 4, a methyl group at position 3, and a nitrile substituent at position 3. Its molecular formula is C₁₄H₁₁BrN₄O, with a monoisotopic mass of 354.01 g/mol. The compound exhibits distinct IR spectral peaks at 3481, 3395 cm⁻¹ (N-H stretching of amines), 2189 cm⁻¹ (C≡N stretching), and 798 cm⁻¹ (C-Br vibration), confirming its structural features .

Properties

IUPAC Name

6-amino-4-(4-bromophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c1-7-11-12(8-2-4-9(15)5-3-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLUTCSIJJHFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one in the presence of a catalyst. The reaction is usually carried out in an aqueous medium, making it an eco-friendly process .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using choline chloride-based thiourea as a catalyst. This method is highly efficient and eco-friendly, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Halogenation and nitration reactions are common, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine, while nitration typically involves nitric acid.

Major Products

The major products formed from these reactions include various substituted pyrano[2,3-c]pyrazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Antibacterial Applications

2.1 Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various Gram-positive and Gram-negative bacteria. For instance, a study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics like ampicillin. The compound demonstrated zones of inhibition ranging from 10 mm to 22 mm, indicating promising antibacterial properties .

Table 1: Antibacterial Efficacy of 6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Bacterial StrainZone of Inhibition (mm)Standard Drug (Ampicillin)
Staphylococcus aureus2024
Bacillus subtilis1721
Escherichia coli2222
Pseudomonas aeruginosa2022

2.2 Mechanism of Action

The mechanism underlying the antibacterial activity involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. Molecular docking studies have suggested that the compound interacts effectively with key bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth and replication .

Anticancer Potential

3.1 Cytotoxicity Studies

In addition to its antibacterial properties, this compound has shown promising results in anticancer research. Various derivatives of pyrano[2,3-c]pyrazole have been synthesized and tested for their cytotoxic effects against cancer cell lines. Preliminary findings indicate that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)10

Synthesis and Structural Modifications

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient construction of complex structures with high yields. Techniques such as microwave-assisted synthesis and solvent-free conditions have been employed to enhance reaction efficiency and reduce environmental impact . Structural modifications can lead to derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyranopyrazole derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name / Substituents Key Structural Features Physical Properties (Yield, Purity) Reported Bioactivities Evidence Source
6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-Bromophenyl, 3-methyl, 5-cyano IR 3481, 3395, 2189 cm⁻¹ Potential lead for kinase inhibitors
6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-Chlorophenyl (smaller halogen, lower lipophilicity) Synthesized as annulation synthon Intermediate for fused heterocycles
6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-Fluorophenyl (electron-withdrawing, enhances metabolic stability) Safety data available (GHS) Antimicrobial potential
6-Amino-4-(2-nitrophenyl)-1-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 2-Nitrophenyl (strong electron-withdrawing), 1-(4-bromophenyl) Molecular mass: 452.27 g/mol Not reported
6-Amino-4-(5-methoxy-2-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3-methyl analog (11t) 5-Methoxy, 2-(trifluoromethylbenzyloxy) (enhanced steric bulk) Yield: 44%, Purity: 99.66% PDE2 inhibition
6-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl analog Benzodioxole moiety (improves solubility) Molecular formula: C₁₄H₁₂N₄O₄ Antioxidant activity

Key Observations

Substituent Effects on Bioactivity: The 4-bromophenyl group in the target compound may enhance kinase inhibition due to bromine's hydrophobic and van der Waals interactions, as seen in p38 MAP kinase inhibitors . In contrast, 4-fluorophenyl analogs are prioritized for metabolic stability in antimicrobial applications .

Synthetic Feasibility :

  • The target compound's analogs with methoxy or trifluoromethyl substituents (e.g., 11t ) show lower yields (36–47%) but high purity (>99%), suggesting challenging syntheses but reliable purification.

Spectroscopic Signatures :

  • The nitrile group (C≡N) at position 5 consistently appears at ~2189 cm⁻¹ in IR spectra across derivatives, while N-H stretches vary slightly (3395–3613 cm⁻¹) depending on hydrogen bonding environments .

Biological Performance :

  • Compounds with chromone or glycoside modifications (e.g., ) exhibit enhanced antioxidant and antitumor activities, highlighting the importance of polar functional groups for these roles. The target compound’s simpler structure may prioritize kinase or enzyme inhibition over antioxidant effects.

Structure-Activity Relationship (SAR) Insights

  • Position 4 Substituents : Aryl groups with halogens (Br, Cl, F) or methoxy groups modulate lipophilicity and target binding . Bromine’s larger size may improve hydrophobic interactions in enzyme active sites.
  • Nitrile at Position 5: The cyano group’s strong dipole moment may facilitate hydrogen bonding or π-stacking in biological targets .

Biological Activity

6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS Number: 89607-40-9) is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H11BrN4O
  • Molecular Weight : 331.17 g/mol
  • Purity : ≥ 98% .

Biological Activity Overview

Pyrazole derivatives, including 6-amino compounds, have been reported to exhibit a variety of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promising results in several studies.

Anticancer Activity

Research indicates that pyrazole derivatives are effective against various cancer cell lines. For instance:

  • Mechanism : They inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
  • Case Study : A study involving similar pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications in their structure can enhance antitumor efficacy .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties:

  • Mechanism : It is believed to modulate inflammatory cytokines and inhibit the production of nitric oxide in macrophages.
  • Research Findings : In vitro studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers in various cell models .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against both Gram-positive and Gram-negative bacteria:

  • Inhibition Zones : Studies reported inhibition zones ranging from 0 to 31 mm against various bacterial strains when tested at a concentration of 50 μg/well .
  • Comparison with Standards : The compound's activity was compared with standard antibiotics like ciprofloxacin, showing comparable efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives:

  • Key Modifications : Substitutions at specific positions on the pyrazole ring significantly influence their pharmacological profiles. For example, the presence of bromine and amino groups enhances both anticancer and antimicrobial activities .

Summary of Research Findings

Activity TypeMechanism of ActionEfficacy ObservedReferences
AnticancerInhibition of BRAF(V600E), EGFRSignificant cytotoxicity in MCF-7
Anti-inflammatoryModulation of cytokinesReduced inflammation markers
AntimicrobialInhibition of bacterial growthInhibition zones up to 31 mm

Q & A

Q. What are the common synthetic strategies for preparing 6-amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

The compound is typically synthesized via one-pot multicomponent reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes (e.g., 4-bromobenzaldehyde), and malononitrile. Tetra-n-butyl ammonium bromide (TBAB) is often used as a phase-transfer catalyst in aqueous media, achieving yields >90% after recrystallization . Microwave-assisted methods have also been reported to reduce reaction time and improve efficiency .

Q. How is the compound characterized structurally?

Characterization relies on spectral techniques:

  • ¹H/¹³C NMR : Peaks at δ 12.14 (s, NH), 7.51 (d, J = 8 Hz, aromatic H), and 1.78 (s, CH₃) confirm the pyranopyrazole core and substituents .
  • HRMS : Molecular ion [M+H]+ at m/z 331.0116 (calculated for C₁₄H₁₁BrN₄O) .
  • IR : Bands at ~2200 cm⁻¹ (C≡N) and ~3350 cm⁻¹ (NH₂) .

Q. What solvents and conditions are optimal for synthesis?

Aqueous ethanol or water under reflux (80–100°C) is preferred for eco-friendly synthesis. TBAB (10 mol%) enhances reactivity by stabilizing intermediates . Microwave irradiation (50–100 W) reduces reaction time to 25–30 minutes .

Advanced Research Questions

Q. How do substituents on the aromatic aldehyde influence biological activity?

The 4-bromophenyl group enhances lipophilicity and electron-withdrawing effects, potentially improving binding to targets like calcium channels (e.g., antihypertensive activity ). Comparative studies with 4-methoxyphenyl or 4-nitrophenyl analogs show varying cytotoxic and antimicrobial profiles due to electronic and steric effects .

Q. What methodologies resolve contradictions in reaction yields for halogenated derivatives?

Lower yields in ortho-substituted bromophenyl derivatives (e.g., 2-bromo vs. 4-bromo) are attributed to steric hindrance during cyclization. Kinetic studies using HPLC or TLC monitoring can identify rate-limiting steps, while DFT calculations predict transition-state stability .

Q. How can green chemistry principles be applied to scale-up synthesis?

  • Solvent selection : Water or ethanol minimizes toxicity .
  • Catalyst recycling : Ionic liquids like [Et₃NH][HSO₄] can be reused for 3–5 cycles without significant yield loss .
  • Energy efficiency : Microwave reactors reduce energy consumption by 40% compared to conventional heating .

Q. What experimental designs validate the compound’s proposed mechanism of action in pharmacological studies?

For antihypertensive activity:

  • In vitro : Calcium channel blockade assays using isolated rat aortic rings, comparing relaxation effects to nifedipine .
  • In vivo : Dose-response studies in hypertensive rat models, monitoring blood pressure via telemetry .
  • SAR analysis : Modifying the 4-bromophenyl group to assess potency changes .

Q. How is computational chemistry utilized in optimizing synthetic routes?

Molecular docking (e.g., AutoDock Vina) predicts binding affinity to biological targets like σ₁ receptors . Transition-state modeling (Gaussian 09) identifies energetically favorable pathways for MCRs, reducing trial-and-error experimentation .

Data Analysis and Reproducibility

Q. How should researchers address variability in melting points across studies?

Variations (e.g., 179–180°C vs. 244–245°C for bromophenyl derivatives) may arise from impurities or polymorphic forms. Standardized recrystallization protocols (e.g., ethanol/water mixtures) and DSC analysis ensure consistency .

Q. What strategies improve reproducibility in spectral data?

  • Deuterated solvents : Use DMSO-d₆ for NMR to avoid solvent peaks .
  • Internal standards : Add tetramethylsilane (TMS) for ¹H NMR calibration .
  • Cross-lab validation : Share raw spectral files via platforms like Zenodo for peer verification .

Tables for Key Data

Q. Table 1. Comparative Yields for Substituent Variations

Substituent on Phenyl RingYield (%)Melting Point (°C)Reference
4-Bromo98179–180
4-Methoxy96211–212
2-Bromo85247–248

Q. Table 2. Biological Activity of Derivatives

DerivativeActivity (IC₅₀/EC₅₀)Assay ModelReference
4-Bromophenyl12 μM (Ca²⁺ blockade)Rat aortic rings
4-Nitrophenyl8 μM (Cytotoxicity)HeLa cells

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